2-Fluoro-5-(4-methylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-5-(4-methylphenyl)phenol, 95% (2F5MPP-95), is a synthetic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 206.2 g/mol and a melting point of 81-83°C. 2F5MPP-95 is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent with a wide range of applications in the laboratory.
Mechanism of Action
2-Fluoro-5-(4-methylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of organic synthesis reactions. In general, the reaction of 2-Fluoro-5-(4-methylphenyl)phenol, 95% with an appropriate substrate results in the formation of a new carbon-carbon bond. This is usually accomplished through a nucleophilic addition reaction, in which the nucleophile attacks the electrophilic carbon atom of the 2-Fluoro-5-(4-methylphenyl)phenol, 95%. The reaction can also be conducted using a base, such as an amine, to catalyze the reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(4-methylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is easy to use and is stable under a wide range of conditions. However, it is important to note that it is a strong acid and should be handled with caution.
Future Directions
Due to its versatility and low cost, 2-Fluoro-5-(4-methylphenyl)phenol, 95% has a wide range of potential applications in the laboratory. In the future, it could be used in the synthesis of more complex organic compounds, such as natural products, and in the synthesis of novel materials with unique properties. Additionally, it could be used in the development of new catalysts and in the synthesis of new pharmaceuticals and agrochemicals. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry, to study complex organic molecules.
Synthesis Methods
2-Fluoro-5-(4-methylphenyl)phenol, 95% can be synthesized from the reaction of 4-methylphenol and 2-fluorophenol in the presence of sulfuric acid as a catalyst. The reaction is conducted at room temperature and is complete in about 90 minutes. The product is then isolated by column chromatography and recrystallized from methanol.
Scientific Research Applications
2-Fluoro-5-(4-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is a versatile reagent for organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of heterocyclic compounds and in the preparation of polymers. Additionally, it is used in the synthesis of a variety of organic compounds including dyes, catalysts, and surfactants.
Properties
IUPAC Name |
2-fluoro-5-(4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASXCAAMXLHTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684091 |
Source
|
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-61-8 |
Source
|
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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